4-(3-ethoxy-4-methoxybenzoyl)morpholine
Description
4-(3-Ethoxy-4-methoxybenzoyl)morpholine is a morpholine derivative featuring a benzoyl moiety substituted with ethoxy (–OC₂H₅) and methoxy (–OCH₃) groups at the 3- and 4-positions, respectively. The ethoxy and methoxy substituents are expected to influence electronic distribution, solubility, and intermolecular interactions, making it distinct from other morpholine-based compounds .
Properties
IUPAC Name |
(3-ethoxy-4-methoxyphenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-3-19-13-10-11(4-5-12(13)17-2)14(16)15-6-8-18-9-7-15/h4-5,10H,3,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKKWGGMLCYNLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)N2CCOCC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzoyl Ring
4-(3-Iodo-4-Methoxybenzoyl)Morpholine
- Structure : Substitutes ethoxy with iodo (–I) at the 3-position.
- Molecular Formula: C₁₂H₁₄INO₃ vs. hypothetical C₁₄H₁₉NO₄ for the ethoxy analog.
- Properties: The iodo group increases molecular weight (347.15 g/mol vs. ~265–285 g/mol for ethoxy/methoxy derivatives) and introduces steric and electronic effects.
4-(4-Methoxythiobenzoyl)Morpholine
- Structure : Replaces benzoyl’s carbonyl (–CO–) with thiocarbonyl (–CS–).
- Molecular Formula: C₁₂H₁₅NO₂S.
- Properties : Thiocarbonyl groups exhibit reduced hydrogen-bonding capacity compared to carbonyls, affecting solubility and reactivity. The molecular weight (237.32 g/mol) is lower due to sulfur’s atomic mass and absence of ethoxy .
(3-Ethoxy-4-Hydroxyphenyl)(4-Morpholinyl)Methanethione
- Structure : Features a hydroxyl (–OH) at the 4-position and thiocarbonyl (–CS–).
- This difference could significantly impact pharmacokinetics .
Functional Group Replacements
4-[(4-Methoxyphenyl)Sulfonyl]Morpholine
- Structure : Replaces benzoyl with sulfonyl (–SO₂–).
- Properties : Sulfonyl groups increase polarity and thermal stability (melting point: 109–110°C). The absence of ethoxy reduces lipophilicity, making this compound more water-soluble than the target benzoyl derivative .
VPC-14449 (Thiazol-2-yl Morpholine Derivatives)
- Structure : Contains a thiazole ring with dibromoimidazole substituents.
- Properties : While structurally distinct, VPC-14449 highlights the role of halogenation (Br) in modulating bioactivity. Its incorrect synthesis (4,5-dibromo vs. 2,4-dibromo) led to discrepancies in NMR spectra, underscoring the importance of substituent positioning in comparative studies .
Comparative Data Table
*Hypothetical data inferred from analogs.
Key Findings and Implications
Substituent Effects: Ethoxy vs. Halogenation: Iodo substituents (as in ) introduce unique electronic and steric profiles, useful in radiopharmaceuticals or as heavy-atom derivatives for crystallography.
Functional Group Impact :
- Thiocarbonyl vs. Carbonyl : Thiocarbonyl derivatives () exhibit altered reactivity and reduced hydrogen-bonding capacity, which may limit their utility in enzyme-targeted applications.
- Sulfonyl vs. Benzoyl : Sulfonyl groups () enhance thermal stability and solubility, favoring applications in polymer chemistry or as intermediates.
Synthetic Considerations :
- Grignard reagent-based synthesis () and nucleophilic substitutions () are common for morpholine derivatives. However, substituent positioning (e.g., bromine in ) must be rigorously controlled to avoid structural misassignments.
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